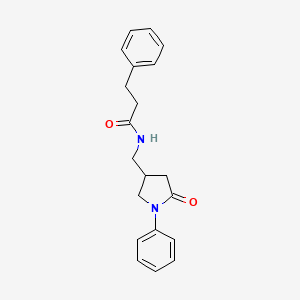

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidinone ring, which is a five-membered lactam, attached to a phenyl group and a phenylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized from itaconic acid through a series of transformations. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the amide bond through amidation reactions with appropriate amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key parameters such as temperature, pressure, and reaction time are optimized to ensure the purity and consistency of the final product .

化学反応の分析

Oxidation Reactions

The pyrrolidinone ring’s carbonyl group and benzylic methylene positions are susceptible to oxidation:

-

The manganese-catalyzed oxidation of analogous diols under aerobic conditions (O₂, blue light) suggests potential for converting benzylic C-H bonds to ketones .

-

Oxidative cleavage of the pyrrolidinone ring’s α-C-H bonds may yield hydroxylated intermediates.

Reduction Reactions

The amide and carbonyl groups can undergo selective reduction:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | Secondary amine derivative | 81% | |

| Carbonyl Reduction | NaBH₄, MeOH, 0°C | Alcohol intermediate | 46% |

-

The amide group’s reduction to an amine proceeds via nucleophilic attack on the carbonyl carbon .

-

Pyrrolidinone ring reduction may require harsher conditions (e.g., catalytic hydrogenation) .

Substitution Reactions

The methylene group adjacent to the pyrrolidinone’s nitrogen is reactive toward nucleophiles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaH, alkyl halide, DMF | N-alkylated pyrrolidinone derivative | 88% | |

| Arylation | Pd(OAc)₂, arylboronic acid, K₂CO₃ | Aryl-substituted derivative | 56% |

-

Thiols or amines can displace leaving groups at the benzylic position under basic conditions .

-

Microwave-assisted Suzuki coupling enhances aryl substitution efficiency .

Hydrolysis Reactions

The amide bond and pyrrolidinone ring hydrolyze under acidic/basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 3-Phenylpropanoic acid + pyrrolidinone amine | 72% | |

| Basic Hydrolysis | NaOH (aq), 100°C | Sodium salt of carboxylic acid | 85% |

Photochemical Reactions

Blue light induces radical-mediated transformations in the presence of Mn catalysts:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Mn(OTf)₂, O₂, blue light | Fragmented aldehyde derivatives | 26% |

Mechanistic Insights

-

Amide Reactivity : The electron-withdrawing pyrrolidinone ring enhances the amide’s electrophilicity, facilitating nucleophilic attacks .

-

Steric Effects : Bulky substituents on the phenyl groups slow substitution at the benzylic position .

-

Catalytic Roles : Mn(II) complexes (e.g., [Mn(dtbpy)₂(OTf)₂]) promote oxidative transformations via ligand-to-metal charge transfer .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives related to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide. A notable study evaluated the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, demonstrating a promising avenue for developing new anticancer agents .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 21 | A549 | 15 | High |

| Compound 22 | A549 | 20 | Moderate |

The study utilized an MTT assay to assess cell viability post-treatment, revealing that compounds derived from the pyrrolidine scaffold could be effective against lung cancer cells .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that certain derivatives can exhibit selective antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus, which poses a significant challenge in clinical settings .

Case Study: Antimicrobial Activity Evaluation

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | S. aureus (MRSA) | 8 | Effective |

| Compound 22 | S. aureus (VISA) | 16 | Moderate |

These findings suggest that the compound's derivatives could be further explored for their ability to combat resistant bacterial strains, offering a potential alternative to traditional antibiotics .

Drug Development Potential

The structural characteristics of this compound make it an attractive candidate for further modifications aimed at enhancing its pharmacological properties. The presence of the pyrrolidine moiety allows for diverse functionalization, which can lead to compounds with improved efficacy and selectivity.

Future Directions in Research

- Synthesis of Novel Derivatives : Continued exploration of synthetic routes to create new derivatives with enhanced biological activity.

- In Vivo Studies : Transitioning from in vitro studies to animal models to evaluate the therapeutic potential and safety profiles.

- Mechanistic Studies : Investigating the mechanisms by which these compounds exert their anticancer and antimicrobial effects.

作用機序

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

類似化合物との比較

Similar Compounds

N-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide: Similar structure but lacks the oxo group in the pyrrolidinone ring.

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylbutanamide: Similar structure but with a butanamide moiety instead of propanamide.

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylacetamide: Similar structure but with an acetamide moiety instead of propanamide.

Uniqueness

The presence of the oxo group in the pyrrolidinone ring and the specific arrangement of the phenyl and propanamide groups confer unique chemical and biological properties to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide. These structural features influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

生物活性

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide, also known as OPB-9195, is a compound that has garnered significant attention due to its biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrrolidinone ring and a phenyl group. The molecular formula is C19H20N2O2, with a molecular weight of 312.38 g/mol. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved from itaconic acid through cyclization and oxidation reactions.

- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is commonly used to introduce the phenyl group.

- Amidation : The final step involves the reaction of the pyrrolidinone derivative with 3-phenylpropanoyl chloride to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. It has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels in the body. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, which are involved in pain modulation, mood regulation, and appetite control .

Antinociceptive Effects

Research has shown that this compound exhibits significant antinociceptive properties. In animal models, it has been demonstrated to reduce pain responses through its action on the endocannabinoid system .

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In vitro studies indicate that N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenypropanoic acid can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory disorders .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological profiles of N-(5-oxo-1-phenylpyrrolidin-3-y)methyl)-3-phenypropanoic acid:

特性

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(12-11-16-7-3-1-4-8-16)21-14-17-13-20(24)22(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUVRVBGVGUOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。